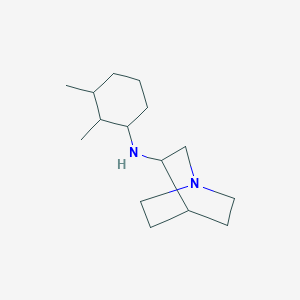
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. It was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies. In
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine is not fully understood. However, it is believed to activate the immune system by stimulating the production of cytokines, which are proteins that play a key role in the immune response. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to induce the production of nitric oxide, which is involved in the regulation of blood flow and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of cytokines, such as tumor necrosis factor-alpha, interleukin-6, and interferon-gamma. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been found to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new anti-cancer therapies. However, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has some limitations in lab experiments, such as its instability in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine in combination with other anti-cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine involves several steps, including the reaction of 2,3-dimethylcyclohexanone with hydroxylamine to form the oxime, which is then reduced to the amine. The resulting amine is then reacted with quinuclidine to form N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in various animal models. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-tumor properties, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2/c1-11-4-3-5-14(12(11)2)16-15-10-17-8-6-13(15)7-9-17/h11-16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRMLPZXKHKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978460.png)

![2-azepan-1-yl-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5978468.png)
![1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B5978472.png)
![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)
![4-{[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B5978478.png)

![4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5978495.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978506.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxypropyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5978512.png)
![N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5978515.png)
![1-(1-isobutyryl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5978516.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5978528.png)
![{2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978531.png)